molecular formula C16H27NO B13800005 2-(4-Phenylbutoxy)triethylamine CAS No. 26281-52-7

2-(4-Phenylbutoxy)triethylamine

Cat. No.: B13800005
CAS No.: 26281-52-7
M. Wt: 249.39 g/mol
InChI Key: BEKBJUZTMZURQX-UHFFFAOYSA-N
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Description

2-(4-Phenylbutoxy)triethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylbutoxy group attached to a triethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylbutoxy)triethylamine typically involves the reaction of 4-phenylbutanol with triethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques to scale up the synthesis process. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials used in the industrial process are often chosen for their availability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylbutoxy)triethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenylbutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbutoxy oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

2-(4-Phenylbutoxy)triethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine interactions with biological systems.

    Industry: Utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Phenylbutoxy)triethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylbutoxy group can interact with hydrophobic pockets in proteins, while the triethylamine moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triethylamine: A simpler amine with similar basic properties but lacking the phenylbutoxy group.

    Phenylbutylamine: Contains a phenylbutyl group but lacks the triethylamine moiety.

    Triphenylamine: Another amine with a different aromatic substitution pattern.

Uniqueness

2-(4-Phenylbutoxy)triethylamine is unique due to the combination of the phenylbutoxy group and the triethylamine moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

26281-52-7

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

N,N-diethyl-2-(4-phenylbutoxy)ethanamine

InChI

InChI=1S/C16H27NO/c1-3-17(4-2)13-15-18-14-9-8-12-16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3

InChI Key

BEKBJUZTMZURQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCCCC1=CC=CC=C1

Origin of Product

United States

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